Methiocarb-d3 is not directly used in scientific research. Instead, it serves as an internal standard for quantifying methiocarb through gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [].
Methiocarb-d3 is a deuterated form of methiocarb, a carbamate pesticide known for its insecticidal and acaricidal properties. The compound is characterized by the incorporation of stable isotopes of hydrogen (deuterium) into its molecular structure, which enhances its utility in analytical chemistry, particularly in quantifying methiocarb levels in various matrices using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The chemical formula for methiocarb-d3 is C11H12D3N O2S, with a CAS number of 1581694-94-1 .
The synthesis of methiocarb-d3 typically involves the modification of existing methiocarb synthesis pathways to incorporate deuterated reagents. Common methods include:
These methods ensure that the final product retains the necessary biological activity while allowing for enhanced analytical capabilities.
Methiocarb-d3 is primarily used as an internal standard in analytical chemistry for quantifying methiocarb in environmental samples, food products, and biological matrices. Its unique isotopic signature allows researchers to accurately measure concentrations and assess exposure levels in various studies . Additionally, it plays a role in toxicological research to understand the metabolism and environmental fate of methiocarb.
Interaction studies involving methiocarb-d3 focus on its behavior in biological systems and its interactions with enzymes such as acetylcholinesterase. Research indicates that the presence of deuterium does not significantly alter the binding affinity or mechanism of action compared to non-deuterated methiocarb. This characteristic makes methiocarb-d3 a valuable tool for studying enzyme kinetics and metabolic pathways without altering the fundamental interactions observed with the parent compound .
Methiocarb-d3 belongs to a class of compounds known as carbamates, which share similar mechanisms of action and structural features. Below is a comparison with other related compounds:
Compound Name | Chemical Formula | Mechanism of Action | Toxicity Level |
---|---|---|---|
Methiocarb | C11H15NO2S | Acetylcholinesterase inhibitor | High |
Carbaryl | C12H15NO2 | Acetylcholinesterase inhibitor | Moderate to High |
Propoxur | C11H15NO2 | Acetylcholinesterase inhibitor | Moderate |
Aldicarb | C7H10N2O4S | Acetylcholinesterase inhibitor | Very High |
Uniqueness: Methiocarb-d3's primary uniqueness lies in its stable isotope labeling, which allows for precise quantification methods without altering its biological activity. This feature distinguishes it from other carbamates that lack such labeling capabilities.
Methiocarb-d3 represents a deuterium-labeled analog of the carbamate pesticide methiocarb, wherein three hydrogen atoms are replaced with deuterium isotopes [1]. The molecular formula of methiocarb-d3 is C₁₁H₁₂D₃NO₂S, reflecting the incorporation of three deuterium atoms in place of hydrogen atoms in the original methiocarb structure [5] [6]. The molecular weight of methiocarb-d3 is 228.33 grams per mole, representing a mass increase of approximately 3.02 daltons compared to the non-deuterated parent compound [1] [5].
The Chemical Abstracts Service registry number for methiocarb-d3 is 1581694-94-1, which distinguishes it from the unlabeled methiocarb compound bearing CAS number 2032-65-7 [6]. The deuterium incorporation specifically occurs at the nitrogen-methyl position of the carbamate functional group, resulting in the formation of a trideuteriomethyl substituent [2] [8].
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₁₁H₁₂D₃NO₂S | [1] [5] |
Molecular Weight | 228.33 g/mol | [1] [5] |
CAS Number | 1581694-94-1 | [6] |
Exact Mass | 228.33 Da | [5] |
Isotopic Enrichment | 99 atom % D | [6] |
The structural characterization of methiocarb-d3 follows established protocols for deuterated compounds, employing multiple analytical techniques to confirm the position and extent of deuterium incorporation [36]. The International Union of Pure and Applied Chemistry name for methiocarb-d3 is 3,5-dimethyl-4-(methylthio)phenyl N-methyl-d3-carbamate, clearly indicating the specific location of deuterium substitution [5].
The compound maintains the characteristic carbamate structure of the parent molecule, consisting of a phenolic ring system substituted with two methyl groups at positions 3 and 5, a methylthio group at position 4, and a carbamate ester linkage [25]. The deuterium labeling occurs exclusively in the methyl group attached to the nitrogen atom of the carbamate moiety [4] [7].
Structural confirmation relies on mass spectrometric analysis, which demonstrates the characteristic mass shift of +3 daltons relative to the unlabeled compound [2]. The incorporation of deuterium can be verified through nuclear magnetic resonance spectroscopy, where the deuterated methyl group exhibits distinctive spectral characteristics due to the altered nuclear spin properties of deuterium [39].
The Simplified Molecular Input Line Entry System representation for methiocarb-d3 is [2H]C([2H])([2H])NC(=O)OC1=CC(=C(C(=C1)C)SC)C, explicitly showing the deuterium substitution pattern [2] [8]. The International Chemical Identifier string incorporates the isotopic specification: InChI=1S/C11H15NO2S/c1-7-5-9(14-11(13)12-3)6-8(2)10(7)15-4/h5-6H,1-4H3,(H,12,13)/i3D3 [5] [8].
The isotopic composition of methiocarb-d3 reflects a high degree of deuterium enrichment, typically exceeding 99 atom percent deuterium at the labeled positions [6]. The deuterium incorporation follows a specific pattern, with all three hydrogen atoms of the nitrogen-bound methyl group replaced by deuterium atoms [4] [7]. This selective labeling pattern is crucial for analytical applications, as it provides a distinctive mass spectrometric signature while maintaining the fundamental chemical and biological properties of the parent compound [32].
The deuterium incorporation strategy employed in methiocarb-d3 synthesis ensures minimal perturbation of the molecular electronic structure while providing sufficient isotopic distinction for analytical purposes [17]. The kinetic isotope effects associated with deuterium substitution become particularly relevant in metabolic studies, where the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds can influence reaction rates [31] [34].
The stable isotope labeling enables precise tracking and quantification in complex analytical matrices through mass spectrometry [33]. The three-fold deuterium substitution provides an adequate mass shift to distinguish the labeled compound from naturally occurring isotopic variants of the unlabeled molecule [20].
Isotopic Parameter | Specification | Reference |
---|---|---|
Deuterium Content | 99 atom % D | [6] |
Labeling Pattern | N-methyl-d3 | [4] [7] |
Mass Shift | +3.02 Da | [1] [5] |
Chemical Purity | 96% | [6] |
The solubility characteristics of methiocarb-d3 closely parallel those of the parent compound, with minor variations attributable to isotopic effects [11]. Methiocarb-d3 demonstrates excellent solubility in organic solvents, particularly in dimethyl sulfoxide and dimethyl formamide, where solubility reaches approximately 20 milligrams per milliliter [11]. Ethanol provides moderate solubility of approximately 10 milligrams per milliliter, making it suitable for stock solution preparation [11].
The compound exhibits limited aqueous solubility, consistent with its lipophilic character and the presence of aromatic and alkyl substituents [9]. In aqueous phosphate-buffered saline at physiological pH, the solubility is approximately 0.5 milligrams per milliliter when co-dissolved with dimethyl sulfoxide [9]. This solubility profile necessitates the use of organic co-solvents for aqueous analytical applications [11].
The deuterium substitution has minimal impact on the overall solubility profile, as the isotopic effects on intermolecular interactions are generally small for hydrogen-deuterium exchange [40]. The partition coefficient and distribution behavior remain essentially unchanged compared to the non-deuterated analog [12].
Solvent | Solubility (mg/mL) | Reference |
---|---|---|
Dimethyl sulfoxide | 20 | [11] |
Dimethyl formamide | 20 | [11] |
Ethanol | 10 | [11] |
PBS/DMSO (1:1) | 0.5 | [9] |
The thermal properties of methiocarb-d3 exhibit subtle variations from the parent compound due to isotopic effects on vibrational frequencies and intermolecular interactions [9]. Current analytical data indicate that precise melting and boiling point determinations for methiocarb-d3 remain undetermined in published literature [9]. However, comparative analysis with the non-deuterated methiocarb provides insight into expected thermal behavior.
The parent compound methiocarb exhibits a melting point of 118.5 degrees Celsius, and the deuterated analog is expected to show a slight elevation in melting point due to stronger carbon-deuterium bonds [25] [12]. Deuterium substitution typically results in minor increases in melting points due to reduced zero-point vibrational energy and altered crystal packing [17].
The boiling point of methiocarb-d3 is anticipated to be marginally lower than that of the parent compound, following the general trend observed for deuterated organic compounds where stronger intramolecular bonds lead to weaker intermolecular interactions [40]. The parent compound demonstrates a boiling point of 341.3 degrees Celsius at 760 mmHg [12].
The spectroscopic profile of methiocarb-d3 reveals characteristic features that distinguish it from the non-deuterated parent compound [22] [29]. Mass spectrometric analysis provides the most definitive identification, with the molecular ion peak appearing at mass-to-charge ratio 228.33, representing a +3 mass unit shift from the parent compound [2] [27].
Nuclear magnetic resonance spectroscopy demonstrates specific alterations in the proton spectrum, where the nitrogen-bound methyl group signal is significantly reduced or absent due to deuterium substitution [39]. The deuterium nucleus, with its different gyromagnetic ratio, does not appear in conventional proton nuclear magnetic resonance spectra, creating a characteristic spectral pattern [39].
Infrared spectroscopy reveals subtle shifts in vibrational frequencies, particularly in the carbon-hydrogen stretching and bending regions [36]. The carbon-deuterium bonds exhibit lower stretching frequencies compared to carbon-hydrogen bonds due to the increased mass of deuterium [28]. These spectral differences enable confirmation of deuterium incorporation and assessment of isotopic purity [36].
The fragmentation pattern in electron ionization mass spectrometry shows characteristic losses corresponding to the deuterated methyl group, providing structural confirmation [22] [27]. The base peak typically appears at mass-to-charge ratio 169, corresponding to the loss of the carbamate portion, while retaining the aromatic ring system [22].
Spectroscopic Method | Key Characteristic | Reference |
---|---|---|
Mass Spectrometry | Molecular ion at m/z 228.33 | [2] [27] |
¹H NMR | Absent N-methyl signal | [39] |
IR Spectroscopy | C-D stretch ~2100-2300 cm⁻¹ | [28] |
MS Fragmentation | Base peak at m/z 169 | [22] |
The comparative analysis between methiocarb-d3 and its non-deuterated analog reveals both similarities and distinct differences attributable to isotopic substitution [25] [12]. The parent compound methiocarb possesses a molecular formula of C₁₁H₁₅NO₂S with a molecular weight of 225.31 grams per mole, representing a mass difference of 3.02 daltons compared to the deuterated version [25] [12].
Both compounds maintain identical chemical connectivity and stereochemistry, ensuring that the fundamental biological and chemical properties remain preserved [32]. The deuterium substitution specifically targets the metabolically labile nitrogen-methyl position, which represents a common site of oxidative metabolism in carbamate compounds [37].
The synthesis of Methiocarb-d3 requires carefully selected starting materials that provide both the structural framework and the deuterium incorporation sites. The primary precursors include 4-methylthio-3,5-xylenol as the phenolic nucleophile and methyl isocyanate as the electrophilic carbamate source [2] [3]. The deuterium incorporation is achieved through the use of deuterated methyl groups, specifically targeting the N-methyl position of the carbamate functionality [4] [5].
4-Methylthio-3,5-xylenol serves as the aromatic precursor, providing the substituted phenol framework essential for the carbamate formation. This compound must meet stringent purity requirements, typically exceeding 99% chemical purity to minimize impurities that could interfere with subsequent deuterium incorporation or analytical applications [6]. The methylthio substituent at the para position relative to the hydroxyl group is crucial for maintaining the biological activity profile of the parent compound [2].
Methyl isocyanate functions as the reactive electrophile in the carbamate formation reaction [3] [7]. This highly reactive intermediate poses significant handling challenges due to its extreme toxicity and low boiling point, necessitating specialized safety protocols and potentially the use of safer alternatives such as N-succinimidyl methylcarbamate as a surrogate reagent [8]. The isocyanate reactivity enables efficient nucleophilic attack by the phenolic hydroxyl group, forming the characteristic carbamate linkage.
Deuterium sources for the synthesis include deuterium oxide (D2O), deuterium gas (D2), and deuterated methanol (CD3OD) [9] [10]. The selection of the appropriate deuterium source depends on the specific exchange mechanism employed and the desired deuterium incorporation pattern. Deuterium oxide serves as the most common exchange medium for hydrogen-deuterium exchange reactions, while deuterated methanol can function both as a solvent and as a direct source of deuterated methyl groups.
Table 1: Precursors and Starting Materials
Component | Molecular Formula | Role in Synthesis | Typical Purity Required |
---|---|---|---|
4-Methylthio-3,5-xylenol | C9H12OS | Phenolic precursor nucleophile | >99% |
Methyl isocyanate | CH3NCO | Electrophilic carbamate source | >98% |
Deuterium source (D2O) | D2O | Deuterium exchange medium | >99% D |
Deuterium source (D2) | D2 | Deuterium gas for exchange | >99% D |
Deuterated methanol (CD3OD) | CD3OD | Deuterated solvent/reactant | >99% D |
Deuterium exchange reactions represent the fundamental methodology for incorporating deuterium atoms into the Methiocarb-d3 structure [9] [11]. These reactions rely on the reversible exchange of hydrogen and deuterium atoms between the substrate and deuterium-containing reagents or solvents. The hydrogen-deuterium exchange process can be facilitated through various catalytic and non-catalytic pathways, each offering distinct advantages in terms of selectivity, efficiency, and reaction conditions [9] [12].
Acid-catalyzed deuterium exchange utilizes proton donors such as hydrochloric acid or sulfuric acid to promote the exchange process [11]. Under acidic conditions, the protonation of basic sites enhances the lability of adjacent hydrogen atoms, facilitating their replacement with deuterium from the solvent or exchange medium. Typical reaction conditions involve temperatures ranging from 20 to 80 degrees Celsius and pH values between 1 and 3, achieving exchange efficiencies of 70 to 90 percent [11] [13].
Base-catalyzed exchange employs basic catalysts such as sodium hydroxide or potassium carbonate to deprotonate acidic hydrogen atoms, making them more susceptible to deuterium incorporation [11]. This approach is particularly effective for exchangeable protons in amide, alcohol, and phenol functionalities. Base-catalyzed reactions typically operate at temperatures between 25 and 100 degrees Celsius under alkaline conditions (pH 9-12), often achieving higher exchange efficiencies of 80 to 95 percent [11].
Metal-catalyzed exchange utilizes transition metal catalysts such as palladium on carbon or platinum to facilitate deuterium incorporation through heterogeneous catalysis [11] [14]. These catalysts can promote both hydrogen-deuterium exchange and direct deuteration reactions under mild conditions. Metal-catalyzed systems typically operate at temperatures between 50 and 150 degrees Celsius and can achieve exceptional exchange efficiencies of 85 to 98 percent [11] [14].
Photochemical deuterium exchange represents an emerging approach that utilizes light activation to promote deuterium incorporation [15]. This method offers the advantage of operating under mild temperature conditions (20-40 degrees Celsius) and neutral pH, although exchange efficiencies are typically lower (60-85 percent) compared to thermal methods [15].
Table 2: Deuterium Exchange Reaction Conditions
Exchange Method | Temperature (°C) | pH Range | Typical Catalyst | Exchange Efficiency (%) |
---|---|---|---|---|
Acid-catalyzed exchange | 20-80 | 1-3 | HCl, H2SO4 | 70-90 |
Base-catalyzed exchange | 25-100 | 9-12 | NaOH, K2CO3 | 80-95 |
Metal-catalyzed exchange | 50-150 | Variable | Pd/C, Pt | 85-98 |
Photochemical exchange | 20-40 | Neutral | Photosensitizer | 60-85 |
Thermal exchange | 100-200 | Variable | None | 75-92 |
The reaction mechanisms underlying Methiocarb-d3 synthesis involve multiple elementary steps that must be carefully controlled to achieve high yield and isotopic purity. The carbamate formation reaction proceeds through a nucleophilic addition-elimination mechanism, where the phenolic hydroxyl group attacks the electrophilic carbon of the isocyanate group [2] [16]. This reaction is thermodynamically favorable due to the formation of the stable carbamate linkage and the elimination of potential leaving groups.
The deuterium incorporation mechanism depends on the specific exchange pathway employed. In the case of hydrogen-deuterium exchange, the mechanism typically involves the formation of a protonated or deprotonated intermediate that facilitates the exchange process [9] [13]. The kinetic isotope effect plays a crucial role in determining the efficiency and selectivity of deuterium incorporation, with primary deuterium kinetic isotope effects ranging from 1.5 to 7 for bond-breaking processes involving deuterium [17] [18].
For acid-catalyzed exchange, the mechanism involves protonation of the substrate followed by deprotonation with deuterium incorporation. The secondary deuterium kinetic isotope effects can provide valuable information about the transition state structure and the extent of deuterium incorporation at non-exchanging positions [19]. These effects typically range from 0.8 to 1.4 and can be either normal or inverse depending on the hybridization changes occurring during the reaction [19].
Metal-catalyzed deuteration proceeds through coordination of the substrate to the metal center, followed by activation of both the carbon-hydrogen bond and the deuterium source [14]. The metal catalyst facilitates the oxidative addition of the carbon-hydrogen bond, deuterium incorporation, and reductive elimination to regenerate the catalyst. This mechanism offers high selectivity and can achieve complete deuterium incorporation under appropriate conditions [14].
The photochemical mechanism involves light-induced activation of a photosensitizer, which generates reactive intermediates capable of promoting deuterium exchange [15]. This approach offers the advantage of operating under mild conditions but may require longer reaction times to achieve complete exchange [15].
The purification of Methiocarb-d3 requires specialized techniques capable of separating the desired product from starting materials, byproducts, and isotopic impurities. The selection of appropriate purification methods depends on the scale of synthesis, purity requirements, and the specific impurity profile of the crude product [20] [21]. Multiple purification strategies are typically employed in sequence to achieve the stringent purity specifications required for analytical standards.
Column chromatography represents the most widely employed purification technique for Methiocarb-d3, utilizing stationary phases such as silica gel or reversed-phase materials to achieve separation based on differential adsorption and partition coefficients [20]. Normal-phase chromatography is particularly effective for carbamate compounds, offering excellent selectivity for structural isomers and good scalability for larger production batches [20]. Typical mobile phases include hexane-alcohol mixtures or hexane-ether combinations, with purity levels achievable in the range of 90 to 98 percent [20].
Preparative high-performance liquid chromatography provides superior resolution and can achieve purity levels exceeding 99.9 percent [20] [21]. This technique is particularly valuable for the final polishing steps when sample volumes have been reduced through preliminary purification methods. The high resolution of preparative HPLC enables the separation of closely related impurities and isotopic variants that may be difficult to resolve using conventional column chromatography [20].
Recrystallization offers excellent scalability and cost-effectiveness for large-scale purification [20]. The selection of appropriate solvents is critical for achieving high recovery yields while maintaining product purity. Common recrystallization solvents for carbamate compounds include alcohols, ethers, and hydrocarbon-alcohol mixtures. Recrystallization can typically achieve purity levels of 85 to 95 percent and is particularly effective for removing inorganic impurities and highly polar contaminants [20].
Liquid-liquid extraction provides a cost-effective method for preliminary purification and can be readily scaled to large production volumes [20]. The technique relies on differential partition coefficients between aqueous and organic phases to achieve separation. While purity levels are typically limited to 70 to 90 percent, liquid-liquid extraction serves as an effective preliminary purification step that can significantly reduce the load on subsequent high-resolution purification methods [20].
Supercritical fluid chromatography represents an emerging purification technique that combines the advantages of liquid and gas chromatography [20]. Using supercritical carbon dioxide as the mobile phase, this technique offers excellent resolution, environmental sustainability, and the ability to achieve purity levels of 92 to 99 percent. The technique is particularly valuable for thermally labile compounds and offers moderate scalability for commercial production [20].
Table 3: Purification Techniques Comparison
Technique | Separation Principle | Purity Achieved (%) | Scalability | Cost Factor |
---|---|---|---|---|
Column Chromatography | Adsorption/partition | 90-98 | Good | Low |
Preparative HPLC | Partition/size exclusion | 95-99.9 | Limited | High |
Recrystallization | Solubility differences | 85-95 | Excellent | Low |
Liquid-Liquid Extraction | Partition coefficients | 70-90 | Excellent | Very Low |
Supercritical Fluid Chromatography | Solubility in CO2 | 92-99 | Moderate | Moderate |
Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural verification and deuterium content assessment of Methiocarb-d3 [22] [23]. Proton nuclear magnetic resonance provides information about residual hydrogen content and structural integrity through integration of characteristic signals [22] [24]. The aromatic proton signals typically appear in the region of 7.2 parts per million, while methyl group protons resonate around 2.1 parts per million [25].
Deuterium nuclear magnetic resonance enables direct observation and quantification of deuterium incorporation [22] [23]. Deuterium nuclear magnetic resonance spectra exhibit broader natural line shapes compared to proton spectra due to the smaller magnetic dipole moment of deuterium [23]. The technique requires longer acquisition times (30-120 minutes) compared to proton nuclear magnetic resonance but provides definitive confirmation of deuterium location and content [25].
Carbon-13 nuclear magnetic resonance provides complementary structural information and can reveal coupling pattern changes resulting from deuterium incorporation [25]. The aromatic carbon signals typically appear between 120 and 150 parts per million, while aliphatic carbon signals resonate around 20 parts per million. Changes in coupling patterns due to deuterium substitution provide valuable information about the deuterium incorporation pattern [25].
Two-dimensional nuclear magnetic resonance techniques such as correlation spectroscopy and heteronuclear single quantum coherence offer advanced structural characterization capabilities [25]. These techniques enable connectivity mapping and carbon-deuterium correlation analysis, providing comprehensive structural verification that complements one-dimensional spectroscopic data [25].
Table 4: Nuclear Magnetic Resonance Characterization Parameters
NMR Type | Key Chemical Shifts (ppm) | Deuterium Content Assessment | Typical Acquisition Time |
---|---|---|---|
1H NMR | 7.2 (Ar-H), 2.1 (CH3) | Residual proton integration | 5-15 minutes |
2H NMR | 2.1 (CD3), 7.2 (Ar-D) | Direct deuterium observation | 30-120 minutes |
13C NMR | 150-120 (Ar-C), 20 (CH3) | Coupling pattern changes | 20-60 minutes |
2D NMR (COSY) | Cross-peaks H-H | Connectivity mapping | 60-180 minutes |
2D NMR (HSQC) | Cross-peaks C-H | C-D correlation | 45-120 minutes |
Mass spectrometry provides definitive molecular weight determination and isotopic pattern analysis for Methiocarb-d3 [26] [27]. Electrospray ionization mass spectrometry offers high sensitivity and excellent quantitative capability for molecular ion detection [28]. The molecular ion for Methiocarb-d3 appears at mass-to-charge ratio 229.34 [M+H]+, representing a shift of three mass units compared to the non-deuterated compound [4] [5].
Atmospheric pressure chemical ionization provides an alternative ionization method that is compatible with organic solvents and offers good quantitative performance [28]. The technique is particularly useful for compounds that may be difficult to ionize using electrospray ionization and provides complementary structural information [28].
High-resolution mass spectrometry using time-of-flight analyzers offers exceptional mass accuracy and enables precise determination of isotopic composition [26] [28]. The exact mass measurement capability allows for definitive confirmation of deuterium content and detection of subtle isotopic impurities that may not be resolved using lower-resolution instruments [28].
Tandem mass spectrometry provides structural elucidation through fragmentation pattern analysis [28]. The collision-induced dissociation of Methiocarb-d3 generates characteristic fragment ions that retain deuterium labeling, enabling confirmation of deuterium location within the molecular structure [28].
Isotope ratio mass spectrometry offers the highest precision for isotopic composition determination [26] [27]. This specialized technique enables measurement of deuterium-to-hydrogen ratios with exceptional accuracy, providing quantitative assessment of deuterium enrichment levels [29] [30].
Table 5: Mass Spectrometric Analysis Parameters
MS Technique | Molecular Ion [M+H]+ | Deuterium Pattern | Sensitivity | Quantitative Capability |
---|---|---|---|---|
ESI-MS | 229.34 | M+1 → M+4 shift | High | Good |
APCI-MS | 229.34 | M+1 → M+4 shift | Moderate | Good |
EI-MS | 228.33 | M+3 shift | Low | Limited |
HRMS (ESI-TOF) | 229.0934 | Exact mass shift | Very High | Excellent |
MS/MS | 229.34 → fragments | Fragment analysis | High | Moderate |
Isotopic purity assessment represents a critical quality control parameter that determines the suitability of Methiocarb-d3 for analytical applications [31] [32]. The isotopic purity specification typically requires a minimum of 98 percent deuterium content at the labeled positions [4] [5]. This stringent requirement ensures reliable performance as an internal standard and minimizes interference with analyte quantification [33].
Deuterium nuclear magnetic resonance integration provides the primary method for isotopic purity determination [25]. The technique involves comparison of deuterium signal intensities with internal standards of known isotopic composition [25]. Careful attention to relaxation time measurements and pulse sequence optimization is essential for accurate quantitative analysis [25].
Mass spectrometric isotope pattern analysis offers complementary isotopic purity assessment through examination of molecular ion cluster patterns [28]. The relative intensities of molecular ion peaks corresponding to different deuterium incorporation levels provide quantitative information about isotopic distribution [28].
Hydrogen-deuterium exchange studies can reveal the presence of exchangeable hydrogen atoms that may compromise isotopic stability [9]. These studies involve exposure of the compound to deuterated solvents under controlled conditions to assess the extent of undesired hydrogen-deuterium exchange [9].
Stability testing under various storage conditions evaluates the long-term isotopic integrity of Methiocarb-d3 [32]. Parameters such as temperature, humidity, light exposure, and container materials are systematically evaluated to establish appropriate storage recommendations [32].
Industrial production of Methiocarb-d3 requires careful consideration of scale-up parameters, process economics, and regulatory compliance [34] [35]. The transition from laboratory-scale synthesis to commercial production involves systematic evaluation of critical process parameters and their impact on product quality and yield [36] [37].
Scale-up methodology involves assessment of reaction kinetics, heat transfer, mass transfer, and mixing characteristics at larger scales [35] [36]. The non-linear scaling relationships between laboratory and industrial equipment necessitate careful optimization of process parameters to maintain product quality and yield [36] [38].
Process safety considerations are particularly critical due to the use of methyl isocyanate and other reactive intermediates [3] [7]. Industrial facilities must implement comprehensive safety protocols, including specialized handling equipment, emergency response procedures, and worker protection measures [7]. Alternative synthetic approaches using safer reagents may be preferred for large-scale production [8].
Economic optimization involves evaluation of raw material costs, energy consumption, solvent recovery, and waste disposal expenses [34] [39]. The high value of deuterated compounds often justifies the additional costs associated with isotopic labeling, but process efficiency remains critical for commercial viability [39].
Table 6: Quality Control Parameters
Parameter | Specification | Test Method | Frequency | Acceptance Criteria |
---|---|---|---|---|
Chemical Purity | ≥98.0% | HPLC-UV | Every batch | Pass/Fail |
Isotopic Purity | ≥98% D | 2H NMR | Every batch | Pass/Fail |
Water Content | ≤0.5% | Karl Fischer | Every batch | Pass/Fail |
Residual Solvents | ≤1000 ppm | GC-MS | Monthly | Pass/Fail |
Heavy Metals | ≤10 ppm | ICP-MS | Quarterly | Pass/Fail |